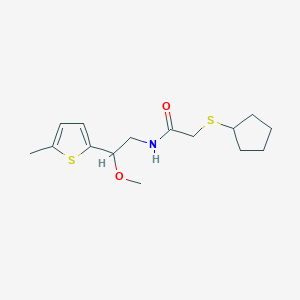
2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine” is a chemical compound with the CAS No. 1250280-25-1 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C8H13NOS . The molecular weight is 171.26 .Physical And Chemical Properties Analysis
The compound is stored under unspecified conditions . The boiling point is not provided .Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of medicinal chemistry has led to the development of various compounds with potential therapeutic applications. For example, the synthesis of 5-deazaaminopterin analogues demonstrates the versatility of cyanothioacetamide derivatives in creating compounds with potential biological activities (Su et al., 1988). These compounds were evaluated for their activity against human leukemic and murine cells, showcasing the importance of chemical synthesis in discovering new therapeutic agents.
Biological Activities
Compounds similar to 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide have been evaluated for various biological activities. For instance, 2-imino-2-methoxyethyl 1-thioglycosides have been explored as new reagents for attaching sugars to proteins, revealing their potential in modifying proteins to study or enhance their functions (Lee, Stowell, & Krantz, 1976). This highlights the role of chemical modifications in biomedical research, especially in the development of biologically active compounds.
Enzyme Inhibition and Antimicrobial Activity
The search for new antimicrobial agents has led to the synthesis and evaluation of compounds for their inhibitory activities against enzymes and microbes. For example, a series of new 3,4,5-trisubstituted-1,2,4-triazole analogues were synthesized and assessed for their enzyme inhibitory activities, demonstrating potential therapeutic applications (Virk et al., 2018). Such research underscores the ongoing efforts to find new compounds that can serve as effective treatments against various diseases.
Antioxidative and Anti-inflammatory Properties
Compounds derived from natural sources, such as seaweeds, have been investigated for their antioxidative and anti-inflammatory properties. A study on the red seaweed Gracilaria opuntia identified a highly oxygenated 2H-chromen derivative with significant antioxidative activity and cyclooxygenase and lipoxygenase inhibitory properties (Makkar & Chakraborty, 2018). This research demonstrates the potential of natural compounds in contributing to the development of new anti-inflammatory and antioxidative agents.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S2/c1-11-7-8-14(20-11)13(18-2)9-16-15(17)10-19-12-5-3-4-6-12/h7-8,12-13H,3-6,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECFBKYOBDGZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CSC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

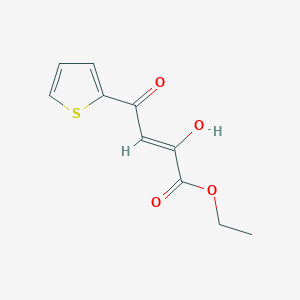
![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)
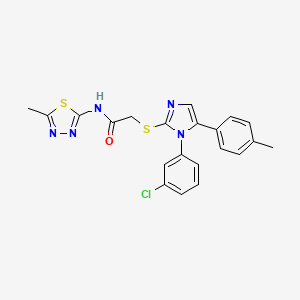
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)
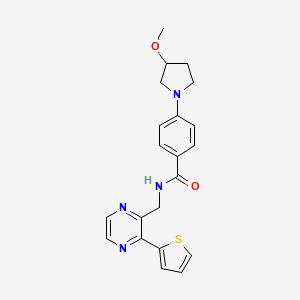
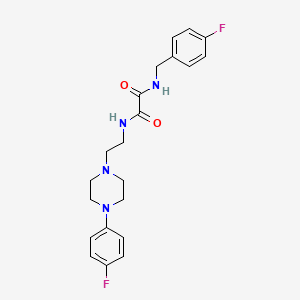
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)
![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2647379.png)

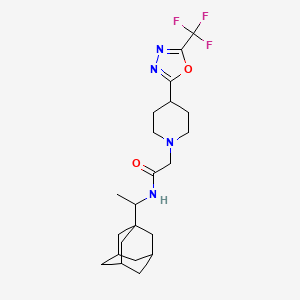
![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)
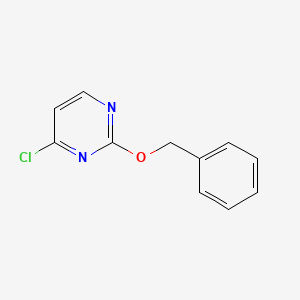
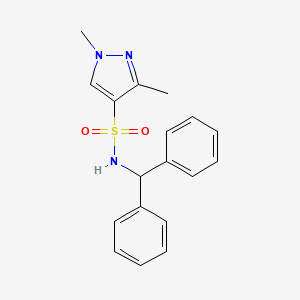
![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)